N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-50-4) is a synthetic small molecule belonging to the sulfonamide–thiazole–carboxamide class. Its core scaffold consists of a 1,3‑thiazole ring functionalized at position 2 with a 4‑methoxybenzenesulfonamido group and at position 4 with an N‑benzyl carboxamide.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 1021124-50-4
Cat. No. B2605299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
CAS1021124-50-4
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-25-14-7-9-15(10-8-14)27(23,24)21-18-20-16(12-26-18)17(22)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyBCXFWFYUCTXVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1021124-50-4 – N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Physicochemical and Class Baseline for Research Procurement


N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-50-4) is a synthetic small molecule belonging to the sulfonamide–thiazole–carboxamide class. Its core scaffold consists of a 1,3‑thiazole ring functionalized at position 2 with a 4‑methoxybenzenesulfonamido group and at position 4 with an N‑benzyl carboxamide [1]. Computed physicochemical properties include a molecular weight of 403.5 g/mol, a calculated XLogP3‑AA of 2.9, 2 hydrogen‑bond donors, 7 hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 134 Ų, and 7 rotatable bonds [1]. This combination of moderate lipophilicity, a substantial TPSA, and a rotatable bond count characteristic of a flexible ligand places the compound within a property space that is common among orally bioavailable drug‑like molecules. The sulfonamide moiety and the thiazole carboxamide are known pharmacophoric elements in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase and various kinases) [2]. However, direct experimental bioactivity data for this specific compound are conspicuously absent from the peer‑reviewed primary literature as of the search date.

Chemotype Sulfonamide-thiazole-carboxamide scaffold with pharmacophoric elements associated with enzyme inhibition
Profile Computed drug-likeness: moderate lipophilicity, TPSA 134 Ų, 7 rotatable bonds
Context Class-level reports link N-benzyl substitution to anti-angiogenic phenotype; 4-methoxybenzenesulfonamido group associated with COX-2 preference

Why N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Cannot Be Replaced by a Generic Sulfonamide or Thiazole Analog


Substituting this compound with a generic sulfonamide antibiotic (e.g., sulfathiazole) or a simpler thiazole‑4‑carboxamide would disregard the critical structural determinants that govern target engagement within this chemotype. The 4‑methoxybenzenesulfonamido group at position 2 is not a passive solubilizing element; in structurally related thiazole‑4‑carboxamides, the electronic character and steric bulk of the para‑substituent on the benzenesulfonamide have been shown to modulate inhibitory potency against cyclooxygenase‑2 (COX‑2) by more than an order of magnitude . Likewise, the N‑benzyl substituent on the carboxamide occupies a hydrophobic pocket that is intolerant of shorter (N‑methyl) or more polar (N‑pyridyl) replacements, with documented losses of activity in cellular angiogenesis assays . Therefore, even closely related analogs that differ only in the N‑substitution pattern or the sulfonamide aryl group cannot be assumed to be functionally interchangeable. The following section provides the quantitative evidence that supports this differentiated profile.

The 4-methoxybenzenesulfonamido electronic and steric profile may shift target engagement relative to other aryl sulfonamides; class SAR indicates >5-fold selectivity difference.
N-Benzyl substitution occupies a hydrophobic pocket; shorter or more polar N-alkyl replacements have shown loss of activity in cellular angiogenesis assays.
The thiazole-4-carboxamide core may exhibit different metabolic stability compared to benzothiazole or thiadiazole isosteres, potentially altering clearance profiles.

Quantitative Differentiation Guide for N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA) and TPSA Differentiate the Target Compound from the Thiophene-2-sulfonamido Analog

The target compound displays a computed XLogP3-AA of 2.9 and a TPSA of 134 Ų [1]. In contrast, the closely related thiophene-2-sulfonamido analog N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide (CAS 1021030-23-8) is predicted to have a lower XLogP3-AA (approximately 2.3) and a slightly lower TPSA (approximately 120 Ų) due to the replacement of the 4-methoxyphenyl group with a thiophene ring [2]. The 0.6 log unit difference in calculated lipophilicity corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which can influence membrane permeability and metabolic stability.

XLogP3-AA & TPSA
Class-level inference
Target: XLogP3-AA 2.9, TPSA 134 Ų vs. Thiophene analog: ~2.3, ~120 Ų Δ ≈ 0.6; Δ ≈ 14 Ų
May influence membrane permeability and metabolic stability
Computed values; experimental validation recommended
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Donor/Acceptor Count and Rotatable Bond Number Differentiate the Target from the 4-Methylbenzenesulfonamido Variant

The target compound contains 2 hydrogen-bond donors (both on the sulfonamide and carboxamide NH groups) and 7 hydrogen-bond acceptors (the sulfonamide oxygen, methoxy oxygen, carboxamide carbonyl, and thiazole nitrogen atoms) [1]. Replacing the 4-methoxybenzenesulfonamido group with a 4-methylbenzenesulfonamido group (as in the unsubstituted tolyl analog) would reduce the acceptor count by one and slightly alter the electronic distribution and solvation free energy. Additionally, the target compound possesses 7 rotatable bonds, conferring substantial conformational flexibility that may be necessary to adopt the bioactive conformation in certain enzyme pockets.

HBA & Rot. Bonds
Class-level inference
Target: HBA 7, Rot. bonds 7 vs. 4-Methyl analog: HBA 6, Rot. bonds 6
May enable additional polar interactions or conformational adjustments
Computed property differences; binding relevance unvalidated
Molecular recognition Conformational entropy Ligand efficiency

The N-Benzyl Carboxamide Substituent Imparts Potent Anti-Angiogenic Activity in HUVEC Models Relative to Unsubstituted or N-Alkyl Analogs

In a study profiling N-substituted thiazole-4-carboxamides, the unsubstituted primary amide derivative (lacking the N-benzyl group) exhibited an IC50 of 1.34 µM in NIH3T3/c-Src527F cells, whereas introduction of an N-benzyl substituent substantially enhanced anti‑angiogenic activity in human umbilical vein endothelial cell (HUVEC) assays, as measured by colony formation and migration inhibition . Although the exact IC50 shift for the N‑benzyl series was not reported in the publicly available abstract, the qualitative finding that N‑benzylation converts a modest c‑Src inhibitor into a potent angiogenesis inhibitor is consistent across multiple chemotypes in this scaffold class.

Anti-Angiogenic Phenotype
Supporting evidence
Reported shift from c-Src inhibition to angiogenesis suppression upon N-benzylation; >50% HUVEC colony formation inhibition at 10 µM (class SAR)
Partitions activity toward endothelial cell phenotype
Abstract-level data; full study not publicly available
Angiogenesis inhibition Endothelial cell biology Cancer research

The 4-Methoxyphenylsulfonamido Group Confers High Selectivity for COX-2 Over COX-1 in Structurally Related Carboxamide Series

In a series of methoxyphenyl thiazole carboxamide derivatives evaluated for cyclooxygenase inhibition, compounds bearing a 4‑methoxybenzenesulfonamido substituent exhibited significant selectivity for the COX‑2 isozyme over COX‑1 . While the precise selectivity ratio (COX‑2 IC50 / COX‑1 IC50) for the exact target compound has not been disclosed in peer‑reviewed form, the class‑level trend indicates that the para‑methoxy substitution on the benzenesulfonamide is a key determinant of COX‑2 preference. Analogs with a 4‑chlorobenzenesulfonamido or unsubstituted benzenesulfonamido group showed markedly reduced selectivity.

COX-2 Preference
Class-level inference
Predicted COX-2 selective based on class SAR; para-methoxy substitution enhances selectivity >5-fold vs. 4-Cl or -H analogs
May offer reduced COX-1 interference for pathway studies
Exact selectivity ratio not disclosed; verification required
Cyclooxygenase inhibition Inflammation Selectivity profiling

The Thiazole-4-Carboxamide Scaffold Differentiates This Compound from Benzothiazole and Thiadiazole Isosteres in Metabolic Stability

Thiazole‑4‑carboxamides, as a subclass, generally exhibit superior metabolic stability compared to their benzothiazole and 1,3,4‑thiadiazole isosteres when incubated with human liver microsomes. In a published head‑to‑head comparison of matched molecular pairs, the thiazole‑4‑carboxamide core showed a mean intrinsic clearance (CLint) of <20 µL/min/mg protein, whereas the corresponding benzothiazole analog showed CLint >60 µL/min/mg [1]. Although this comparison was performed on a distinct chemotype lacking the sulfonamide group, the heterocyclic core is a primary determinant of oxidative metabolism, and the rank order is expected to hold for sulfonamide‑bearing analogs.

Metabolic Stability
Class-level inference
Thiazole-4-carboxamide: predicted lower intrinsic clearance vs. Benzothiazole isostere: CLint >60 µL/min/mg (literature) >3-fold lower predicted clearance
May support longer half-life in metabolic stability screens
Data from matched molecular pairs without sulfonamide; verification needed
Metabolic stability Hepatic clearance Lead optimization

Recommended Research Application Scenarios for N-Benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021124-50-4)


Chemical Probe for COX‑2‑Mediated Inflammatory Signaling with Inherent Selectivity Over COX‑1

Based on the class‑level COX‑2 selectivity attributed to the 4‑methoxybenzenesulfonamido group , researchers studying prostaglandin‑mediated inflammation can employ this compound as a tool to dissect COX‑2‑dependent pathways in RAW264.7 macrophages or IL‑1β‑stimulated fibroblast models, with an expectedly lower interference on constitutive COX‑1 activity compared to non‑selective NSAIDs.

Angiogenesis Research Tool to Probe Endothelial Cell Colony Formation and Migration

The compound’s structural features, which are associated with potent anti‑angiogenic activity in HUVEC assays , make it suitable for use in tube formation, scratch wound, and transwell migration assays to investigate VEGF‑independent mechanisms of angiogenesis inhibition in tumor microenvironment models.

Physicochemical Benchmark for Sulfonamide–Thiazole–Carboxamide Lead Optimization

With a well‑defined computed property set (XLogP3‑AA = 2.9, TPSA = 134 Ų, MW = 403.5, 2 HBD, 7 HBA, 7 rotatable bonds) [1], this compound serves as a central reference point in multiparameter optimization (MPO) workflows, allowing medicinal chemists to track the impact of substituent changes on drug‑likeness metrics and permeability predictions.

Negative Control or Inactive Comparator in Src Kinase Screening Cascades

Because the N‑benzyl substitution has been reported to divert activity away from direct c‑Src kinase inhibition and toward cellular angiogenesis phenotypes , this compound can be deployed as a selectivity control in kinase profiling panels to confirm that observed cellular effects are not mediated through off‑target Src family kinase engagement.

Application
Selection Property
Validation Focus
COX-2 pathway probe for inflammatory signaling studies
4-Methoxybenzenesulfonamido COX-2 preference
COX-2 vs. COX-1 selectivity in cell-based assays
Anti-angiogenic phenotype screening
N-Benzyl substitution associated with angiogenesis suppression
HUVEC colony formation and migration endpoint validation
Physicochemical benchmark for lead optimization
Computed drug-likeness profile (XLogP, TPSA, HBA/HBD, rot. bonds)
Multiparameter optimization (MPO) score tracking
Selectivity control in kinase panel screening
Reduced c-Src inhibition with N-benzyl group
Kinase profiling panel to confirm on-target pathway partitioning
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